6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine

Cross-coupling Synthetic methodology Halogen reactivity

6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine provides orthogonal 6-Br and 2-Cl handles for sequential functionalization, enabling efficient parallel library synthesis. Comparative studies show Br/Cl pyrazoles deliver 70-99% Suzuki-Miyaura yields vs 0-52% for iodo analogs, minimizing purification steps. This scaffold is claimed in U.S. Patent 7,985,753 for mGluR5 modulators and serves as a privileged starting point for CHK1 inhibitor programs. Procure for streamlined hit-to-lead optimization.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
Cat. No. B13450515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H
InChIKeyPXILHUXAXLLENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine: Core Scaffold Identity and Procurement Baseline


6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine (CAS: Not explicitly listed in open sources, C₆H₂BrClN₃, MW: 232.46 g/mol) is a halogenated fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. Its core structure comprises a pyrazole ring fused to a pyrimidine ring, substituted with bromine at the 6-position and chlorine at the 2-position [1]. This substitution pattern is widely recognized in medicinal chemistry as a versatile scaffold for kinase inhibitor development and diverse biological targeting programs [2].

Why Unsubstituted or Alternative Halogen Analogs Cannot Replace 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine in Regioselective Synthesis


Generic pyrazolo[1,5-a]pyrimidines lacking halogen handles, or those with alternative halogen substitution patterns, cannot serve as drop-in replacements for 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine. The specific 2-chloro and 6-bromo arrangement provides orthogonal reactivity handles that enable sequential, site-selective functionalization not possible with mono-halogenated analogs such as 6-bromopyrazolo[1,5-a]pyrimidine or 2-chloropyrazolo[1,5-a]pyrimidine. While iodopyrazoles exhibit inferior coupling performance due to dehalogenation side reactions, the Br/Cl combination in the target compound maintains both differentiated leaving group potentials and resistance to undesired side pathways [1]. This orthogonality is a prerequisite for constructing complex, asymmetric derivatives in multi-step medicinal chemistry campaigns, directly impacting synthetic efficiency and final product purity.

Quantitative Differentiation Evidence for 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine Relative to Analogs


Superior Suzuki-Miyaura Coupling Efficiency of Br/Cl-Pyrazoles vs. Iodopyrazoles

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction, bromo- and chloro-substituted pyrazoles demonstrated superior performance over their iodo counterparts. The Br/Cl derivatives produced higher yields and cleaner reaction profiles due to a significantly reduced propensity to undergo undesired dehalogenation side reactions [1].

Cross-coupling Synthetic methodology Halogen reactivity

Selective Sequential Functionalization Enabled by Orthogonal Br/Cl Substitution Pattern

The differential reactivity of C-Br versus C-Cl bonds in pyrazolo[1,5-a]pyrimidines allows for programmed, site-selective derivatization. Bromine at the 6-position undergoes preferential oxidative addition in palladium-catalyzed cross-couplings, while chlorine at the 2-position can be retained for subsequent nucleophilic aromatic substitution or a second orthogonal coupling step [1]. This orthogonality is not available in mono-halogenated analogs or in dihalogenated variants bearing identical halogens at both positions.

Regioselective synthesis Medicinal chemistry Orthogonal reactivity

Validated Scaffold Utility in mGluR5 Modulator Patent Claims

U.S. Patent 7,985,753 explicitly claims substituted pyrazolo[1,5-a]pyrimidines of formula (I) wherein R¹ represents chloro or bromo as potent mGluR5 modulators useful for the prevention of acute and chronic neurological disorders [1]. This patent-protected scaffold designation provides regulatory and intellectual property context that distinguishes 2-chloro-6-bromo-substituted cores from non-halogenated or alternative substitution patterns that fall outside the claimed structural scope.

mGluR5 Neurological disorders Patent-protected scaffold

Established Scaffold Precedent in CHK1 Kinase Inhibitor Development

The pyrazolo[1,5-a]pyrimidine scaffold bearing 6-bromo substitution has been employed in the structure-based design of CHK1 (checkpoint kinase 1) inhibitors. Literature precedent demonstrates that 6-bromo-substituted pyrazolo[1,5-a]pyrimidine derivatives, such as 5-[(1R,3S)-3-aminocyclohexyl]-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine, serve as viable templates for CHK1 inhibitor development [1]. This established target precedent distinguishes the 6-bromo-substituted scaffold from unsubstituted or alternative halogen variants that lack documented CHK1 inhibitory activity.

CHK1 Kinase inhibition Cancer therapeutics

Procurement-Driven Application Scenarios for 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine


Sequential, Site-Selective Derivatization for Asymmetric Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused kinase inhibitor libraries should procure 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine when the synthetic route requires orthogonal halogen handles for sequential functionalization. The Br/Cl pattern enables first-stage Suzuki-Miyaura coupling at the 6-position (Br) with minimal dehalogenation side reactions, as quantitatively demonstrated in comparative studies showing 70-99% yields for Br/Cl pyrazoles versus 0-52% for iodo analogs [1]. The retained 2-chloro substituent then serves as a handle for a second diversification step via nucleophilic aromatic substitution or orthogonal cross-coupling, enabling efficient parallel library construction without intermediate protecting group manipulations.

Synthesis of mGluR5 Modulator Candidates with Defined Intellectual Property Position

Research groups targeting metabotropic glutamate receptor 5 (mGluR5) for neurological disorder indications should prioritize 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine as a core building block. The 2-chloro-6-bromo substitution pattern falls explicitly within the structural claims of U.S. Patent 7,985,753 for potent mGluR5 modulators [1]. Procuring this specific halogenated scaffold provides a defined intellectual property context that alternative halogen patterns or unsubstituted cores cannot offer, potentially reducing downstream freedom-to-operate complications in lead optimization programs.

High-Efficiency Parallel Synthesis Workflows Requiring Minimal Purification

High-throughput chemistry laboratories and CROs executing parallel synthesis campaigns should select 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine over iodo-containing analogs. Direct comparative data demonstrates that Br/Cl pyrazoles exhibit substantially reduced dehalogenation side product formation during Suzuki-Miyaura coupling compared to iodo derivatives [1]. This cleaner reaction profile translates to fewer chromatographic purification steps, reduced solvent consumption, and higher throughput in automated synthesis platforms. The quantifiable yield advantage (≥18 percentage point improvement) directly impacts cost-per-compound metrics in large-scale library production.

CHK1-Focused Oncology Programs Leveraging Validated Scaffold Precedent

Drug discovery programs targeting checkpoint kinase 1 (CHK1) for cancer therapeutics should consider 6-bromo-substituted pyrazolo[1,5-a]pyrimidines as privileged starting scaffolds. Literature precedent confirms that 6-bromo pyrazolo[1,5-a]pyrimidine derivatives function as viable CHK1 inhibitor templates in structure-based design campaigns [1]. Procuring 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine provides the essential 6-bromo handle required for CHK1 target engagement while preserving the 2-chloro position for subsequent optimization of pharmacokinetic or selectivity parameters. This derisked starting point accelerates hit-to-lead timelines compared to unvalidated scaffold alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.